molecular formula C16H12ClNO B1624022 2-Chloro-6-methoxy-3-phenylquinoline CAS No. 85274-57-3

2-Chloro-6-methoxy-3-phenylquinoline

Cat. No. B1624022
CAS RN: 85274-57-3
M. Wt: 269.72 g/mol
InChI Key: GGBHOBDCDNXFFD-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-3-phenylquinoline is a chemical compound with the empirical formula C16H12ClNO . It has a molecular weight of 269.73 .


Molecular Structure Analysis

The SMILES string for 2-Chloro-6-methoxy-3-phenylquinoline is COc1ccc2nc(Cl)c(cc2c1)-c3ccccc3 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

2-Chloro-6-methoxy-3-phenylquinoline is a solid compound . More detailed physical and chemical properties are not available in the resources I have access to.

Scientific Research Applications

Biomedical Applications of Quinoline Derivatives

Antimicrobial and Antiviral Properties

Quinoline derivatives, including compounds structurally related to "2-Chloro-6-methoxy-3-phenylquinoline," are noted for their antimicrobial and antiviral activities. These properties make them candidates for the development of new therapeutic agents against a variety of infectious diseases. For example, chloroquine and hydroxychloroquine, which are 4-aminoquinoline compounds, have been used as antimalarial drugs and have also been explored for their potential against viral infections, including COVID-19 (Herbert & Fournier, 2022).

Applications in Cancer Research

Some quinoline derivatives exhibit anticancer activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and interference with cell signaling pathways. This has sparked interest in synthesizing novel quinoline-based compounds for cancer therapy. The pharmacological safety and potential therapeutic applications of these compounds are subjects of ongoing research (Cooper & Magwere, 2008).

Role in Autoimmune Disorders

Quinoline derivatives like chloroquine and hydroxychloroquine are known for their immunomodulatory effects, making them useful in the treatment of autoimmune disorders such as systemic lupus erythematosus (SLE) and rheumatoid arthritis. They can reduce inflammation and autoantibody production, thus ameliorating disease symptoms (Ponticelli & Moroni, 2017).

Drug Delivery and Biomaterial Applications

Quinoline derivatives have been explored for their potential in drug delivery systems, owing to their ability to interact with biological membranes and to be modified into various formulations. Their structural diversity allows for the development of targeted delivery mechanisms, which could improve the efficacy and reduce the side effects of therapeutic agents. Additionally, their biocompatibility makes them suitable for use in biomaterials (Monge et al., 2011).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . This means it is acutely toxic if ingested, can cause eye damage, and is harmful to aquatic life with long-lasting effects .

Future Directions

As for future directions, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may be used in various research applications, although specific future directions are not provided in the resources I have access to.

properties

IUPAC Name

2-chloro-6-methoxy-3-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c1-19-13-7-8-15-12(9-13)10-14(16(17)18-15)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBHOBDCDNXFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416178
Record name 2-chloro-6-methoxy-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxy-3-phenylquinoline

CAS RN

85274-57-3
Record name 2-Chloro-6-methoxy-3-phenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85274-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-6-methoxy-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85274-57-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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